Coniine hydrochloride

Nicotinic Acetylcholine Receptor Enantioselectivity TE-671 Cells

Accurate nicotinic acetylcholine receptor (nAChR) studies require precise dosing; the free base (oily liquid) introduces solubility variability. Coniine hydrochloride is a stable, water-soluble solid (MW 163.69) formulated for reproducible concentration-response curves. - Enantiomer-specific potency: EC50 values of 115 µM [(-)-form] vs. 900 µM [(+)-form] at fetal muscle-type nAChRs. - Defined in vivo lethality: LD50 ranges from 7.0 to 12.1 mg/kg (mouse, i.v./i.p.). - ≥98% purity; validated reference standard for HPLC/GC-MS.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS No. 555-92-0
Cat. No. B190824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConiine hydrochloride
CAS555-92-0
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCCCC1CCCCN1.Cl
InChIInChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
InChIKeyJXBWZNQZRWZJIR-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coniine Hydrochloride Overview


Coniine hydrochloride (CAS 555-92-0) is the hydrochloride salt form of the piperidine alkaloid coniine, a polyketide-derived neurotoxin found in poison hemlock (Conium maculatum L.) [1]. It acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs), with a well-characterized rank order of potency for its enantiomers on fetal muscle-type nAChRs: (−)-coniine > (±)-coniine > (+)-coniine [2]. The hydrochloride salt form (MW 163.69 g/mol) offers significantly improved aqueous solubility and handling properties compared to the free base [3], making it the preferred formulation for reproducible in vitro and in vivo neuropharmacological investigations.

Agonist Tool
nAChR activation studies with enantiomer-defined pharmacology
Salt Form
Hydrochloride: solid, aqueous solubility supports reproducible dosing
Dual Activity
Reported uncompetitive AChE/BChE inhibition, context-dependent

Coniine Hydrochloride Substitution Risks


Substituting coniine hydrochloride with its free base (CAS 3238-60-6) or other piperidine alkaloids like γ-coniceine is scientifically unjustified due to profound differences in physicochemical properties and pharmacodynamic profiles. The free base is a colorless oily liquid with limited aqueous solubility, whereas the hydrochloride salt is a stable, water-soluble solid that ensures accurate dosing and reproducibility in experimental systems . Critically, the enantiomers of coniine exhibit stereoselective potency at nAChRs: (−)-coniine is approximately 7.8-fold more potent than (+)-coniine at human fetal neuromuscular receptors, a difference that directly translates to in vivo lethality [1]. Furthermore, coniine hydrochloride displays uncompetitive inhibition of acetylcholinesterase (AChE), a secondary activity not reported for the free base or other hemlock alkaloids, which introduces potential confounding variables in studies focusing solely on nAChR pharmacology .

Free base vs hydrochloride
Free base is a liquid with limited aqueous solubility; hydrochloride salt ensures accurate weighing and solution preparation.
Enantiomer potency difference
Enantiomer-specific nAChR activation may shift assay interpretation; (−)-coniine and (+)-coniine responses may differ.
Secondary AChE/BChE inhibition
Hydrochloride-only uncompetitive inhibition may introduce confounding cholinergic endpoints, absent in free base.

Coniine Hydrochloride Key Differentiators


Enantiomer-Specific nAChR Potency

In a direct head-to-head comparison on TE-671 cells expressing human fetal nicotinic neuromuscular receptors, (−)-coniine demonstrated an EC50 of 115 µM, whereas (+)-coniine showed an EC50 of 900 µM. This represents a 7.8-fold difference in potency, with the rank order of activity being (−)-coniine > (±)-coniine > (+)-coniine [1]. This stereoselective difference directly correlated with in vivo lethality in mice, where LD50 values were 7.0, 7.7, and 12.1 mg/kg for (−)-, (±)-, and (+)-coniine, respectively [2].

nAChR Enantiomer Potency
Head-to-head
EC50: (−)-coniine 115 µM vs (+)-coniine 900 µM
Supports enantiomer-specific nAChR pharmacology studies
TE-671 cell assay; fetal neuromuscular receptor context
Nicotinic Acetylcholine Receptor Enantioselectivity TE-671 Cells

Aqueous Solubility Advantage

Coniine free base (CAS 3238-60-6) is a liquid with a density of 0.85 g/mL at 25°C and is sparingly soluble in water . In contrast, coniine hydrochloride is a solid that is soluble in water, facilitating accurate weighing and preparation of stock solutions for in vitro assays [1]. Specifically, coniine hydrochloride has a reported solubility of 27.5 mg/mL in DMSO and is fully soluble in aqueous buffers .

Solubility & Handling
Head-to-head
Hydrochloride: solid, water-soluble; Free base: liquid, sparingly soluble
May support reproducible dosing and solution preparation
Qualitative improvement vs free base; formulation context
Solubility Formulation Reproducibility

Uncompetitive AChE/BChE Inhibition

Coniine hydrochloride demonstrates uncompetitive inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This secondary activity is not documented for the free base coniine or for other hemlock alkaloids like γ-coniceine [1]. The chloride ion in the molecule is proposed to stabilize the enzyme-substrate transition state, resulting in faster conversion of substrate to product .

AChE/BChE Inhibition
Class-level
Uncompetitive inhibition reported for hydrochloride salt
Reported secondary cholinergic activity, requires validation
Data to verify; not quantified for coniine free base
Acetylcholinesterase Butyrylcholinesterase Uncompetitive Inhibition

Purity and Storage Stability

Commercially available coniine hydrochloride is supplied with a minimum purity specification of ≥95% (typically ≥98% from major vendors), and is recommended for storage at 2-8°C or -20°C in a sealed, dry environment to maintain stability [1]. In contrast, the free base coniine is a flammable liquid with a flash point of 48.5°C and is classified as Acute Tox. 3 via oral, dermal, and inhalation routes . The hydrochloride salt offers a safer handling profile as a solid and reduced volatility.

Purity & Storage
Data to verify
≥95% purity solid; store at 2–8 °C
Reported purity specification supports batch consistency
Supplier data; source-specific review recommended
Purity Storage Reference Standard

Coniine Hydrochloride Applications


Fetal Muscle-Type nAChR Pharmacology

When your research requires precise control over nAChR activation states, particularly in studies of fetal muscle-type receptors or developmental neurotoxicity, coniine hydrochloride provides the well-characterized enantiomer-specific potency profile (EC50 of 115 µM for (−)-coniine vs. 900 µM for (+)-coniine in TE-671 cells) [1]. The hydrochloride salt form ensures accurate dosing and eliminates the solubility variability of the free base liquid, enabling reproducible concentration-response curves essential for mechanistic studies.

In Vivo Nicotinic Agonist Toxicity Models

For studies modeling the acute toxic effects of nicotinic agonists or investigating potential therapeutic interventions against nAChR-mediated paralysis, coniine hydrochloride offers a defined in vivo lethality profile. The LD50 values of 7.0, 7.7, and 12.1 mg/kg in mice for the (−)-, (±)-, and (+)-enantiomers, respectively, provide a quantitative benchmark for dose selection and toxicity assessment [2]. The water-soluble hydrochloride salt facilitates precise intravenous or intraperitoneal administration, a critical advantage over the free base.

Dual nAChR and Cholinesterase Inhibition

If your experimental design aims to probe interactions between nicotinic receptor agonism and acetylcholinesterase/butyrylcholinesterase inhibition, coniine hydrochloride is uniquely suited due to its reported uncompetitive inhibition of AChE and BChE . This dual activity is not observed with the free base, making the hydrochloride salt the preferred tool compound for dissecting cholinergic signaling crosstalk in neuropharmacological or toxicological assays.

Certified Reference Standard for Alkaloid Analysis

In analytical chemistry and phytochemical quality control, coniine hydrochloride serves as a primary reference standard with certified absolute purity (≥98%) and defined storage conditions (2-8°C) [3]. Its solid form and stability make it ideal for calibrating HPLC, GC-MS, or LC-MS methods used to quantify coniine and related alkaloids in plant extracts, forensic samples, or toxicological investigations.

Application
Selection Property
Validation Focus
Fetal muscle-type nAChR studies
Enantiomer-specific nAChR agonist profile
Stereoselective receptor activation endpoints
In vivo nicotinic agonist toxicity models
Soluble hydrochloride salt for precise dosing
Lethality and paralysis endpoint assessment
nAChR & cholinesterase signaling crosstalk
Dual nAChR agonist and AChE/BChE inhibition
Cholinergic pathway interaction endpoints
Alkaloid analytical standard
Certified purity and stable solid form
HPLC/GC-MS calibration and quantification

Technical Documentation Hub

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43 linked technical documents
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